Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate
CAS No.: 175204-19-0
Cat. No.: VC20942086
Molecular Formula: C22H22N2O6S2
Molecular Weight: 474.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 175204-19-0 |
|---|---|
| Molecular Formula | C22H22N2O6S2 |
| Molecular Weight | 474.6 g/mol |
| IUPAC Name | methyl 3,4-bis[(4-methylphenyl)sulfonylamino]benzoate |
| Standard InChI | InChI=1S/C22H22N2O6S2/c1-15-4-9-18(10-5-15)31(26,27)23-20-13-8-17(22(25)30-3)14-21(20)24-32(28,29)19-11-6-16(2)7-12-19/h4-14,23-24H,1-3H3 |
| Standard InChI Key | OZKOCMDFAIZGGZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)OC)NS(=O)(=O)C3=CC=C(C=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)C(=O)OC)NS(=O)(=O)C3=CC=C(C=C3)C |
Introduction
Chemical Structure and Properties
Basic Information
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate is characterized by the following properties:
Physical Properties
The physical properties of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate have been primarily determined through predictive models:
Structural Characteristics
The molecular structure of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate features several key components:
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A benzoate core that serves as the central scaffold
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Two sulfonamide groups (-SO₂NH-) at the 3 and 4 positions of the benzoate ring
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Each sulfonamide group is connected to a p-tolyl (4-methylphenyl) substituent
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A methyl ester group (-COOCH₃) attached to the benzoate ring
This unique structural arrangement contributes to the compound's chemical reactivity and biological activity, particularly in its interactions with protein targets like β-catenin.
Biochemical Activity
Target of Action
The primary molecular target of Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate has been identified as β-catenin, a key protein involved in cell signaling pathways. β-catenin plays crucial roles in:
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Cell adhesion, maintaining the structural integrity of tissues
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Gene transcription, regulating the expression of genes involved in cell proliferation and differentiation
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The Wnt signaling pathway, which is frequently dysregulated in various cancers
This targeting of β-catenin positions the compound as a potential tool for investigating and possibly interfering with cellular processes related to cancer development and progression.
Mode of Action
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate interacts with β-catenin through a direct affinity mechanism, specifically binding to the C-terminal region of its Armadillo repeat domain. This interaction triggers several consequential cellular events:
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The binding leads to ubiquitination of β-catenin
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Ubiquitinated β-catenin undergoes proteasomal degradation
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This degradation effectively reduces cellular levels of β-catenin
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The reduction inhibits Wnt signaling-dependent proliferation of cancer cells
The compound's ability to specifically target this key signaling protein suggests its potential utility in developing strategies to combat cancers dependent on aberrant Wnt/β-catenin signaling.
Signaling Pathways
The compound's action primarily affects the Wnt/β-catenin signaling pathway, which has significant implications for various cancers. This pathway:
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Regulates cell fate determination during embryonic development
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Controls adult tissue homeostasis and regeneration
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Is frequently dysregulated in various cancer types, including colorectal, liver, breast, and lung cancers
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Promotes tumor growth and metastasis when abnormally activated
By inhibiting this pathway through β-catenin degradation, Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate could potentially reduce tumor growth and metastasis, making it a valuable research tool in cancer biology and potentially a lead compound for therapeutic development.
Research Applications
Methyl 3,4-di[[(4-methylphenyl)sulfonyl]amino]benzoate has several important research applications:
Cancer Research
The compound's ability to target β-catenin and inhibit the Wnt signaling pathway makes it particularly valuable in cancer research:
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It serves as a molecular probe to study β-catenin-dependent cellular processes
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It provides insights into the mechanisms of the Wnt signaling pathway
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It functions as a potential lead compound for developing anti-cancer therapeutics targeting the Wnt pathway
Chemical Biology
In the field of chemical biology, the compound's distinctive structure and reactivity offer opportunities for:
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Structure-activity relationship studies
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Development of related sulfonamide derivatives with enhanced properties
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Investigation of sulfonamide chemistry in biological contexts
These applications highlight the compound's significance beyond its specific biological activity, positioning it as a valuable tool in multiple research domains.
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